molecular formula C13H16F3NO B7514781 N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide

N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B7514781
M. Wt: 259.27 g/mol
InChI Key: NTEOYMMFZXSQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide, also known as TFMPP, is a synthetic compound that belongs to the chemical class of phenethylamines. It is commonly used as a research chemical due to its psychoactive properties, which make it a potential candidate for the development of new drugs. TFMPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are involved in the regulation of various physiological functions. Its binding to these receptors leads to the activation of intracellular signaling pathways that modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in the modulation of mood, appetite, and sleep, among other physiological functions.
Biochemical and Physiological Effects
N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide has been found to have a number of biochemical and physiological effects, including the modulation of serotonin release, the inhibition of dopamine reuptake, and the activation of the hypothalamic-pituitary-adrenal (HPA) axis. It has also been found to have anxiogenic and hallucinogenic effects in animal models, which may be related to its binding to the 5-HT2A and 5-HT2C receptors.

Advantages and Limitations for Lab Experiments

N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide has several advantages as a research chemical, including its relatively low cost and availability. It is also easy to synthesize and purify, which makes it a popular choice for researchers. However, its psychoactive properties also make it potentially dangerous, and caution must be taken when handling it in the laboratory. Its use in animal models may also be limited by its potential for abuse and dependence.

Future Directions

There are several future directions for research on N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide, including the development of new drugs that target the 5-HT2A and 5-HT2C receptors. These drugs may have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Other future directions include the study of N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide's effects on other physiological functions, such as appetite and sleep, and the development of new methods for synthesizing and purifying N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide.

Synthesis Methods

N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide can be synthesized using various methods, including the reaction of 3-trifluoromethylbenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of acetic acid. Another method involves the reaction of 3-trifluoromethylbenzoyl chloride with 2-amino-2-methyl-1-propanol in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide in its pure form.

Scientific Research Applications

N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide has been used extensively in scientific research for its psychoactive properties. It is commonly used as a research chemical to study the effects of serotonin receptor agonists on the central nervous system. N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide has been found to have affinity for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. Its use in scientific research has led to the discovery of new drugs that target these receptors, which may have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c1-9(2)8-17-12(18)7-10-4-3-5-11(6-10)13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEOYMMFZXSQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide

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